5-Fluoro-2,4,6-trimethoxypyrimidine
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Overview
Description
5-Fluoro-2,4,6-trimethoxypyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4,6-trimethoxypyrimidine typically involves the fluorination of 2,4,6-trimethoxypyrimidine. One common method is the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at elevated temperatures (70-100°C), followed by fluorination using appropriate fluorinating agents .
Industrial Production Methods: Industrial production methods for fluorinated pyrimidines often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2,4,6-trimethoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl derivatives.
Common Reagents and Conditions:
Fluorinating Agents: Used for introducing the fluorine atom.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Fluoro-2,4,6-trimethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: Used in the development of anticancer agents and other pharmaceuticals due to its enhanced biological activity.
Biological Studies: Employed in studying the effects of fluorinated compounds on biological systems, including enzyme inhibition and DNA/RNA interactions.
Industrial Applications: Utilized in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4,6-trimethoxypyrimidine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase, leading to disrupted DNA replication and cell death.
DNA/RNA Interactions: The fluorine atom enhances the compound’s ability to interact with nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent with a similar fluorinated pyrimidine structure.
2,4,6-Trimethoxypyrimidine: The non-fluorinated parent compound.
5-Fluoro-2,4-dimethoxypyrimidine: A related compound with two methoxy groups
Uniqueness: 5-Fluoro-2,4,6-trimethoxypyrimidine is unique due to the presence of both fluorine and three methoxy groups, which enhance its biological activity and stability compared to other similar compounds. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
5-fluoro-2,4,6-trimethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O3/c1-11-5-4(8)6(12-2)10-7(9-5)13-3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKGZGJNOOEACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20775783 |
Source
|
Record name | 5-Fluoro-2,4,6-trimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20775783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-90-9 |
Source
|
Record name | 5-Fluoro-2,4,6-trimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20775783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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